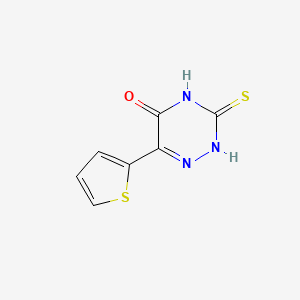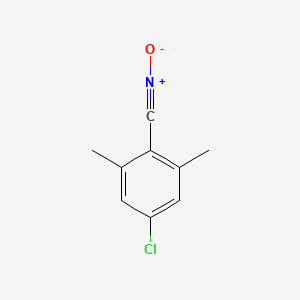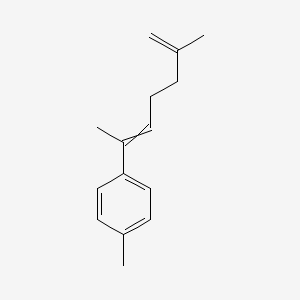
1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a natural product that plays a role in the biosynthesis of other natural compounds and has applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific enzymes . This biosynthetic pathway is significant in the production of sesquiterpenes in nature.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils, followed by purification processes. Advanced techniques like gas chromatography and mass spectrometry are used to isolate and identify the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens and acids are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, which have various applications in different industries .
Scientific Research Applications
1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studies have shown its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. Its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various biological effects .
Comparison with Similar Compounds
- α-Bisabolene
- γ-Bisabolene
- Bisabolane
Comparison: 1-Methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene (β-Bisabolene) is unique due to its specific double bond configuration and its distinct biological activities. Compared to α-Bisabolene and γ-Bisabolene, β-Bisabolene has a different arrangement of double bonds, which influences its chemical reactivity and biological properties .
Properties
CAS No. |
33446-30-9 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-methyl-4-(6-methylhepta-2,6-dien-2-yl)benzene |
InChI |
InChI=1S/C15H20/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h7-11H,1,5-6H2,2-4H3 |
InChI Key |
ATHANBLXCHRFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCC(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)



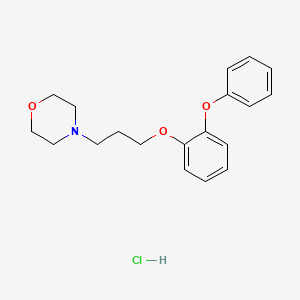
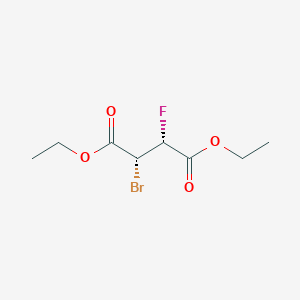
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
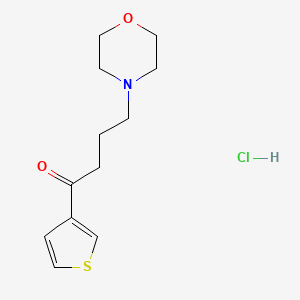

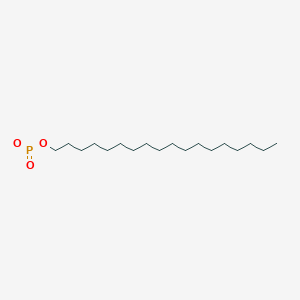
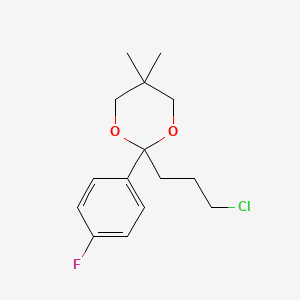
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
